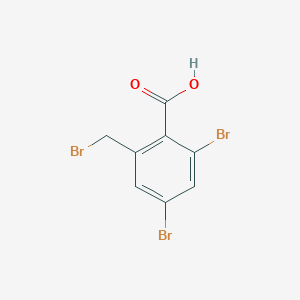

2,4-Dibromo-6-(bromomethyl)benzoic acid

Description

Contextualizing Halogenated Benzoic Acid Derivatives in Chemical Research

Halogenated benzoic acid derivatives are a cornerstone of synthetic chemistry, serving as precursors in a multitude of applications ranging from pharmaceuticals to materials science. The presence of halogen substituents on the aromatic ring profoundly influences the electronic properties of the molecule, affecting the acidity of the carboxylic acid and the reactivity of the ring towards further substitution. preprints.orgnih.gov

Aryl bromides, in particular, are highly valued as substrates for a variety of cross-coupling reactions, including those catalyzed by palladium, nickel, and copper. nih.gov These reactions enable the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing a powerful toolkit for the construction of complex molecular frameworks. nih.gov The regioselective placement of bromine atoms, as seen in the 2,4-dibromo substitution pattern of the target molecule, offers precise control over the subsequent synthetic steps.

Furthermore, benzoic acid and its derivatives are recognized for their broad spectrum of biological activities and are integral scaffolds in medicinal chemistry. preprints.orgresearchgate.net They are found in numerous marketed drugs and are used as starting materials for the synthesis of new therapeutic agents. nih.govannexechem.com The introduction of halogens can enhance the biological activity of the parent compound, a strategy often employed in drug design.

Significance of the Bromomethyl Moiety in Aromatic Systems

The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as a potent electrophile. nbinno.com Its presence on an aromatic ring transforms the molecule into a versatile alkylating agent, capable of reacting with a wide range of nucleophiles. nbinno.com This reactivity is attributed to the fact that bromide is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2). nbinno.com

Compounds containing a bromomethyl moiety are crucial intermediates for introducing a methylene (B1212753) group linker to various substrates. This strategy is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. nbinno.comresearchgate.net The ability to connect molecular fragments via a stable carbon-based tether is fundamental to the construction of large and complex molecules. The strategic importance of bromomethyl compounds lies in their ability to simplify synthetic routes and provide access to a diverse range of derivatives. nbinno.com

Overview of Research Trajectories for 2,4-Dibromo-6-(bromomethyl)benzoic acid and Related Structures

Given the lack of specific literature on this compound, its research trajectories can be inferred from the known chemistry of its functional groups. The presence of three distinct reactive sites suggests several potential avenues for investigation:

Sequential Cross-Coupling Reactions: The two bromine atoms on the aromatic ring are likely to exhibit different reactivities, allowing for selective cross-coupling reactions. This would enable the stepwise introduction of different substituents at the 2- and 4-positions.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. These transformations would provide access to a new family of derivatives with different properties and applications.

Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functionalities. This would allow for the attachment of the molecule to other substrates or the synthesis of compounds with specific biological or material properties.

The combination of these transformations in a multi-step synthesis would allow for the creation of a diverse library of complex molecules from a single, versatile starting material. Research in this area would likely focus on developing selective methods for the functionalization of each reactive site and exploring the properties of the resulting compounds.

Properties of Structurally Related Compounds

To provide context, the following table details the properties of some related brominated benzoic acid derivatives. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 225-227 |

| 2,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 154-156 |

| 2-Bromomethyl-6-methyl-benzoic acid | C₉H₉BrO₂ | 229.07 | Not available |

Data sourced from various chemical suppliers and databases.

Structure

3D Structure

Properties

CAS No. |

61138-66-7 |

|---|---|

Molecular Formula |

C8H5Br3O2 |

Molecular Weight |

372.84 g/mol |

IUPAC Name |

2,4-dibromo-6-(bromomethyl)benzoic acid |

InChI |

InChI=1S/C8H5Br3O2/c9-3-4-1-5(10)2-6(11)7(4)8(12)13/h1-2H,3H2,(H,12,13) |

InChI Key |

YIASXKBDMYZFCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)C(=O)O)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dibromo 6 Bromomethyl Benzoic Acid

Strategies for Introducing Multiple Halogen Substituents on Benzoic Acid Scaffolds

The introduction of multiple bromine atoms onto a benzoic acid ring necessitates a careful consideration of the directing effects of the substituents already present. The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution, which presents a challenge for achieving a 2,4-dibromo substitution pattern.

Regioselective Bromination of Benzoic Acid Precursors

Achieving the desired 2,4-dibromo substitution pattern on a benzoic acid scaffold often involves the use of precursors where the directing effects of the substituents facilitate the desired regioselectivity. For instance, starting with a precursor that has an ortho- and para-directing group can guide the incoming bromine electrophiles to the desired positions. The inherent directing effects of substituents on the aromatic ring are a cornerstone of synthetic strategy. The carboxylic acid group on benzoic acid, for example, directs incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

Stepwise Bromination Protocols

Given the directing effects of the substituents, a stepwise bromination approach is often necessary to synthesize 2,4-dibromo-6-methylbenzoic acid, the precursor to the target molecule. This can involve the bromination of a suitable precursor in multiple steps, carefully controlling the reaction conditions to achieve the desired substitution pattern. For example, the bromination of 2-methylbenzoic acid in the presence of concentrated sulfuric acid can yield a mixture of bromo-isomers. chemicalbook.com Further bromination under controlled conditions can then introduce the second bromine atom. The order of substituent introduction is critical in directing the position of subsequent functionalization.

| Step | Reactant | Reagent | Product | Key Consideration |

| 1 | 2-Methylbenzoic acid | Br2 / H2SO4 | Mixture of bromo-2-methylbenzoic acids | Control of reaction conditions to favor desired isomer |

| 2 | Monobromo-2-methylbenzoic acid | Br2 / Lewis Acid | 2,4-Dibromo-6-methylbenzoic acid | Overcoming deactivating effects and directing to the second position |

Benzylic Bromination Techniques for the Methyl Group

Once the 2,4-dibromo-6-methylbenzoic acid scaffold is in place, the final step is the selective bromination of the methyl group at the benzylic position. This transformation is typically achieved through radical bromination reactions.

Radical Bromination with N-Bromosuccinimide (NBS) and Initiators

A widely used and effective method for benzylic bromination is the reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and often under photochemical conditions (light). masterorganicchemistry.comyoutube.comchadsprep.comyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. nih.gov The low concentration of bromine generated in situ from NBS favors substitution at the benzylic position over addition to the aromatic ring. chadsprep.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of Br2 (formed from the reaction of HBr with NBS) to yield the desired bromomethyl product and another bromine radical, propagating the chain reaction. youtube.com

| Reagent | Initiator | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | Reflux | Selective benzylic bromination |

| N-Bromosuccinimide (NBS) | AIBN / Light | Carbon Tetrachloride (historical) | Reflux | Benzylic bromination |

Controlled Bromination with Sodium Bromate and Hydrobromic Acid under Photo-Initiation

An alternative method for selective benzylic bromination involves the use of sodium bromate (NaBrO₃) and hydrobromic acid (HBr) under photo-initiation. This method provides an in-situ generation of bromine, allowing for controlled bromination. A patented process describes the selective bromination of 2,6-dimethylbenzoic acid to 2-bromomethyl-6-methyl-benzoic acid using this reagent system in the presence of light. google.com This technique offers high selectivity towards monobromination of one of the methyl groups. The reaction is typically carried out in a halogenated organic solvent like methylene (B1212753) chloride. google.com The molar ratio of the reactants is crucial for achieving high selectivity. google.com

| Reactant | Reagents | Light Source | Solvent | Product |

| 2,6-Dimethylbenzoic acid | Sodium bromate, Hydrobromic acid | Wavelength 200-750 nm | Methylene chloride | 2-Bromomethyl-6-methyl-benzoic acid |

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

The synthesis of 2,4-Dibromo-6-(bromomethyl)benzoic acid from simpler, readily available aromatic precursors is a multi-step process that requires careful strategic planning to ensure the correct placement of substituents. A plausible synthetic route could start from a simple aromatic hydrocarbon like toluene.

A potential multi-step synthesis could be envisioned as follows:

Bromination of Toluene : The first step would be the electrophilic bromination of toluene to introduce the two bromine atoms onto the aromatic ring. Toluene is an ortho-, para-directing activator, so direct bromination with bromine in the presence of a Lewis acid catalyst like FeBr₃ would lead to a mixture of 2-bromotoluene and 4-bromotoluene. Further bromination would then lead to 2,4-dibromotoluene.

Oxidation of the Methyl Group : The methyl group of 2,4-dibromotoluene would then need to be oxidized to a carboxylic acid. This can be a challenging step as the conditions required for oxidation might also affect the bromine substituents. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for this transformation.

Benzylic Bromination : The final step would be the benzylic bromination of the remaining methyl group (if the starting material was, for example, 2,4-dibromo-6-methyltoluene) to introduce the bromomethyl group, as described in section 2.2.

An alternative, and likely more controlled, synthetic strategy would involve starting with a benzoic acid derivative and introducing the substituents in a stepwise manner, as outlined in section 2.1.2. This approach allows for greater control over the regiochemistry of the bromination steps. For instance, starting with 2-methylbenzoic acid, one could perform a regioselective bromination to introduce a bromine atom at the 4-position, followed by a second bromination at the 6-position, and finally, the benzylic bromination of the methyl group. The success of such a multi-step synthesis relies heavily on the careful selection of reagents and reaction conditions for each step to maximize the yield of the desired product and minimize the formation of unwanted isomers. libretexts.org

Construction of the Benzoic Acid Framework with Pre-Existing Halogenation

One strategic approach to the synthesis of this compound involves the initial construction of a benzoic acid derivative that already contains the desired aromatic halogenation pattern. This method simplifies the final steps of the synthesis by focusing on the functionalization of the methyl group. A plausible precursor for this strategy is 2,4-dibromo-6-methylbenzoic acid.

The synthesis of this key intermediate can be conceptualized based on established methods for the regioselective bromination of substituted benzoic acids. For instance, the bromination of a suitable aminobenzoic acid precursor, followed by deamination, can yield a polybrominated benzoic acid. This multi-step process allows for controlled introduction of bromine atoms at specific positions on the aromatic ring.

Hypothetical Synthetic Pathway to 2,4-Dibromo-6-methylbenzoic acid:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Amino-6-methylbenzoic acid | Acetic acid, Bromine | 2-Amino-4-bromo-6-methylbenzoic acid |

| 2 | 2-Amino-4-bromo-6-methylbenzoic acid | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | 2,4-Dibromo-6-methylbenzoic acid |

This approach, while potentially involving multiple steps, offers the advantage of building the core dibrominated benzoic acid structure with high regiochemical control. The pre-existing halogenation then directs the focus of subsequent reactions to the benzylic position.

Sequential Introduction of Aromatic and Benzylic Bromine Atoms

An alternative and often more direct route involves the sequential bromination of a simpler, commercially available starting material. This methodology relies on the careful selection of brominating agents and reaction conditions to achieve first the desired aromatic substitution, followed by the specific bromination of the benzylic methyl group. A logical starting material for this approach would be 2-methylbenzoic acid (o-toluic acid).

The first phase of this strategy is the regioselective dibromination of the aromatic ring. The carboxyl and methyl groups of o-toluic acid are ortho, para-directing. Therefore, direct bromination would likely lead to a mixture of isomers. To achieve the desired 2,4-dibromo substitution pattern, specific catalysts and conditions that favor this isomer may be required.

Once the aromatic dibromination is achieved, the next critical step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction is a well-established and effective method for this transformation. masterorganicchemistry.com This free-radical bromination specifically targets the allylic or benzylic position, leaving the aromatic ring intact.

Typical Wohl-Ziegler Bromination Conditions:

| Reagent | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Brominating agent | Used in stoichiometric amounts |

| Radical Initiator (e.g., AIBN, benzoyl peroxide) | Initiates the radical chain reaction | Small catalytic amount |

| Solvent | Inert solvent | Carbon tetrachloride (historically), or safer alternatives like acetonitrile or cyclohexane |

| Light or Heat | Promotes initiation | Often carried out under reflux with light irradiation |

The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a bromine source, typically Br2 generated in situ from NBS, to form the desired bromomethyl product. chemistrysteps.com Lewis acids such as Zirconium(IV) chloride have also been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions. nih.gov

Proposed Sequential Synthesis of this compound:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Methylbenzoic acid | Bromine, Lewis acid catalyst (e.g., FeBr3) | 2,4-Dibromo-6-methylbenzoic acid |

| 2 | 2,4-Dibromo-6-methylbenzoic acid | N-Bromosuccinimide (NBS), AIBN, CCl4, heat/light | This compound |

Purification and Isolation Techniques in the Synthesis of Polybrominated Benzoic Acids

The successful synthesis of polybrominated benzoic acids is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. Given the solid nature of benzoic acid and its derivatives, recrystallization is the most common and powerful method for purification. ma.edupitt.edu

The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. alfa-chemistry.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. youtube.com For benzoic acid and its derivatives, water is a commonly used solvent due to this property. ma.edumiracosta.edu However, for highly nonpolar polybrominated compounds, organic solvents or solvent mixtures may be more effective.

General Recrystallization Procedure for a Polybrominated Benzoic Acid:

Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution. youtube.com

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them. youtube.com This step is crucial to prevent these impurities from being incorporated into the final crystals.

Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. ma.edu Slow cooling promotes the growth of larger, purer crystals. pitt.edu

Isolation: The purified crystals are collected by vacuum filtration, which efficiently separates the solid from the mother liquor containing the dissolved impurities. miracosta.edu

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor. miracosta.edu

Drying: The purified crystals are then dried to remove any residual solvent.

Table of Purification Techniques and Their Applications:

| Technique | Principle | Application in Polybrominated Benzoic Acid Synthesis |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. alfa-chemistry.com | Primary method for purifying the final solid product and intermediates. ma.edupitt.edu |

| Washing | Removal of soluble impurities from an insoluble solid. | Used to wash the crude product after filtration to remove excess reagents and byproducts. miracosta.edu |

| Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Can be used to separate the acidic product from neutral or basic impurities. |

| Column Chromatography | Separation of compounds based on their differential adsorption onto a stationary phase. | Can be employed for the purification of intermediates or if recrystallization is ineffective. |

The purity of the final product is typically assessed by determining its melting point. A pure crystalline solid will have a sharp and narrow melting point range, close to the literature value. youtube.com Impurities tend to depress and broaden the melting point range. youtube.com

Chemical Reactivity and Transformation Studies of 2,4 Dibromo 6 Bromomethyl Benzoic Acid

Reactions of the Bromomethyl Group: Nucleophilic Substitution Pathways

The benzylic bromine of the bromomethyl group is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups. This reactivity is central to the role of 2,4-Dibromo-6-(bromomethyl)benzoic acid as a building block in organic synthesis.

Introduction of Heteroatom Functionalities (e.g., Nitrogen, Oxygen, Sulfur)

The facile displacement of the benzylic bromide allows for the incorporation of various heteroatoms, significantly expanding the molecular diversity accessible from this starting material.

Nitrogen Nucleophiles: The reaction with sodium azide (B81097) in a suitable solvent like a DMF/water mixture readily converts the bromomethyl group to an azidomethyl group. rsc.org This transformation is typically efficient and proceeds under mild conditions. The resulting azide can then be used in a variety of subsequent reactions, such as "click" chemistry or reduction to an amine.

Oxygen Nucleophiles: While specific examples with this compound are not prevalent in the searched literature, by analogy to similar benzylic bromides, reactions with oxygen nucleophiles such as alkoxides (e.g., sodium methoxide) would be expected to yield the corresponding methoxymethyl derivative. Hydrolysis, through reaction with water or hydroxide, would lead to the formation of the corresponding hydroxymethyl compound.

Sulfur Nucleophiles: The bromomethyl group readily reacts with sulfur nucleophiles. For instance, reaction with thiourea (B124793) leads to the formation of an isothiuronium (B1672626) salt, which can be a precursor to a thiol. researchgate.net This provides a route to introduce sulfur-containing moieties into the molecule.

| Nucleophile | Reagent | Product Functional Group | Potential Reaction Conditions |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | DMF/water, room temperature |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) | Aqueous solvent, heat |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxymethyl (-CH₂OR) | Anhydrous alcohol |

| Thiourea | Thiourea (SC(NH₂)₂) | Isothiuronium salt (-CH₂SC(NH₂)₂⁺Br⁻) | Ethanol (B145695), reflux |

Carbon-Carbon Bond Forming Reactions Involving the Benzylic Bromine

The electrophilic nature of the carbon in the bromomethyl group makes it a target for carbon nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

One of the most significant carbon-carbon bond-forming reactions applicable here is the Wittig reaction . This would first involve the reaction of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphonium (B103445) salt. Subsequent treatment with a strong base would generate the corresponding phosphonium ylide. This ylide can then react with an aldehyde or ketone to produce an alkene, with the concomitant formation of triphenylphosphine oxide. rsc.org

Another important class of reactions involves the use of organometallic reagents . For instance, a Grignard reagent, formed from an alkyl or aryl halide and magnesium, could potentially react with the bromomethyl group, although the presence of the acidic carboxylic acid proton would need to be considered and likely protected beforehand. youtube.com

The benzylic bromide can also participate in cross-coupling reactions . For example, a Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, could potentially be adapted. wikipedia.orgorganic-chemistry.orgnih.gov While the primary application is for sp-sp2 coupling, modifications might allow for the involvement of the benzylic bromide.

| Reaction Type | Key Reagents | Intermediate/Product Type | Significance |

|---|---|---|---|

| Wittig Reaction | Triphenylphosphine, strong base, aldehyde/ketone | Alkene | Forms a C=C double bond with high regiocontrol. |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Alkylated product | Forms a new C-C single bond. |

| Cross-Coupling (e.g., Sonogashira) | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | Alkynyl-substituted product | Forms a C-C bond between sp³ and sp carbon atoms. |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can undergo a range of transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions and Their Reversibility

Esterification is a common and important reaction of carboxylic acids. The Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid), is a standard method to produce esters. google.com This reaction is reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2,4-dibromo-6-(bromomethyl)benzoate. chemicalbook.com

The reversibility of the Fischer esterification means that the resulting ester can be hydrolyzed back to the carboxylic acid by treatment with aqueous acid.

| Alcohol | Acid Catalyst | Ester Product | Reaction Conditions |

|---|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 2,4-dibromo-6-(bromomethyl)benzoate | Reflux in excess methanol |

| Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 2,4-dibromo-6-(bromomethyl)benzoate | Reflux in excess ethanol |

Decarboxylation Reactions and Mechanistic Considerations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be induced under various conditions. For aromatic carboxylic acids, this reaction often requires high temperatures or the presence of a catalyst. The presence of ortho-substituents, such as the bromine atom in the 2-position of the target molecule, can influence the rate of decarboxylation.

Thermal Decarboxylation: Simple heating can sometimes effect decarboxylation, though often at high temperatures. The stability of the resulting carbanion or radical intermediate is a key factor.

Catalytic Decarboxylation: The decarboxylation of benzoic acids can be catalyzed by various metals, with silver and copper compounds being particularly effective. researchgate.netrsc.org The mechanism of silver-catalyzed decarboxylation is thought to involve the formation of a silver carboxylate, which then undergoes decarboxylation to form an organosilver intermediate. rsc.orgpublish.csiro.au This intermediate is then protonated to yield the decarboxylated aromatic compound. The presence of ortho-substituents can sterically destabilize the starting carboxylate complex, thereby promoting the decarboxylation reaction. rsc.org

Visible light-mediated photoredox catalysis has also emerged as a mild method for the decarboxylation of aryl carboxylic acids, proceeding via the formation of aryl radicals. rsc.org

| Compound Name |

|---|

| This compound |

| Sodium azide |

| Sodium methoxide |

| Thiourea |

| Triphenylphosphine |

| Triphenylphosphine oxide |

| Methanol |

| Sulfuric acid |

| Methyl 2,4-dibromo-6-(bromomethyl)benzoate |

| Thionyl chloride |

| Oxalyl chloride |

| 2,4-dibromo-6-(bromomethyl)benzoyl chloride |

| Boric acid |

Aromatic Ring Transformations

Electrophilic Aromatic Substitution on the Dibrominated System

Further electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging due to the strong deactivating effects of the existing substituents. The carboxylic acid group is a powerful deactivating meta-director, while the bromine atoms are deactivating but ortho-, para-directing. libretexts.orgdoubtnut.com The cumulative effect renders the aromatic ring significantly electron-poor, requiring harsh conditions for any subsequent substitution to occur.

Should a reaction proceed, the directing effects of the substituents would determine the position of the incoming electrophile. The position C5 is the only available site for substitution. It is meta to the carboxylic acid group and ortho/para to the two bromine atoms, making it the most likely, albeit still difficult, position for an electrophile to attack. Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like benzoic acid. doubtnut.com

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Strongly Deactivating | Meta |

| -Br | 2 | Deactivating | Ortho, Para |

| -Br | 4 | Deactivating | Ortho, Para |

| -CH₂Br | 6 | Weakly Deactivating | Ortho, Para |

Table 1. Summary of Substituent Effects on the Aromatic Ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Brominated Positions

The two bromine atoms on the aromatic ring are prime sites for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is highly versatile for forming biaryl compounds. Both the C2-Br and C4-Br bonds of this compound could potentially react. By controlling the stoichiometry of the boronic acid and reaction conditions, it may be possible to achieve selective mono-arylation or di-arylation.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction could be applied to introduce vinyl groups at the C2 and/or C4 positions. The reaction is typically stereoselective, favoring the formation of the trans alkene product. youtube.com

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex, Base (e.g., K₂CO₃) | Biphenyl (B1667301) derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | Aniline derivative |

Table 2. Potential Metal-Catalyzed Cross-Coupling Reactions at the Brominated Positions.

Reduction of Aromatic Bromine Atoms

The bromine atoms on the aromatic ring can be removed and replaced with hydrogen atoms through a process known as hydrodebromination. This transformation is typically achieved via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, or transfer hydrogenation reagents like sodium hypophosphite) can effectively reduce the aryl-bromide bonds. organic-chemistry.org Such methods are often chemoselective, allowing for the reduction of aryl bromides in the presence of other functional groups like carboxylic acids. researchgate.net Depending on the reaction conditions, it might also be possible to reduce the benzylic bromide concurrently or selectively. Milder hydride sources, such as NaBH₄ in the presence of a palladium catalyst, have also been used for the debromination of functionalized aromatic compounds in aqueous media at room temperature. nih.gov

Mechanistic Investigations of Key Reactions

Radical Mechanisms in Benzylic Bromination

The bromomethyl group at the C6 position is introduced by the benzylic bromination of a precursor, 2,4-dibromo-6-methylbenzoic acid. This reaction proceeds via a free-radical chain mechanism and is typically initiated by UV light or a radical initiator (e.g., AIBN). youtube.comlibretexts.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it maintains a low, constant concentration of molecular bromine (Br₂), which suppresses competing electrophilic addition to the aromatic ring. chadsprep.comchemistrysteps.com

The mechanism consists of three main stages:

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS (or the Br-Br bond in Br₂) to generate a bromine radical (Br•). chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step and is favored because it forms a resonance-stabilized benzylic radical. This radical is stabilized by the delocalization of the unpaired electron into the adjacent aromatic π-system. The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the benzylic bromide product and a new bromine radical, which continues the chain. youtube.comlibretexts.orgchemistrysteps.com

Termination: The reaction ceases when two radicals combine in various ways, for example, two bromine radicals forming Br₂.

The high selectivity for the benzylic position is a direct consequence of the lower bond dissociation energy of benzylic C-H bonds compared to other sp³ C-H bonds, due to the stability of the resulting radical intermediate. libretexts.org

Kinetics and Thermodynamics of Transformation Reactions

Kinetics: Kinetic studies of benzylic bromination have shown that the reaction rate is dependent on the concentration of the substrate and the radical initiator. acs.org The rate-determining step is the abstraction of the benzylic hydrogen by the bromine radical. acs.org For cross-coupling reactions, the kinetics are complex and depend on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step.

Thermodynamics: Most transformation reactions such as cross-coupling and hydrodebromination are thermodynamically favorable, resulting in the formation of more stable products. For instance, the formation of a C-C bond in a Suzuki coupling is energetically favorable. Benzylic bromination is also a thermodynamically driven process. Detailed thermodynamic analysis would require experimental data from techniques like calorimetry to determine the enthalpy (ΔH) and Gibbs free energy (ΔG) of these reactions.

Synthesis and Characterization of Derivatives and Analogs in Academic Research

Structural Modifications at the Carboxylic Acid Group

The carboxylic acid moiety of 2,4-Dibromo-6-(bromomethyl)benzoic acid is a prime site for derivatization, allowing for the introduction of various functional groups that can modulate the physicochemical properties of the molecule.

Standard organic synthesis protocols can be readily applied to convert the carboxylic acid group into esters and amides. Esterification is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, the reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding ethyl ester.

Amide synthesis generally proceeds via activation of the carboxylic acid, for example, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, which facilitates the reaction between the carboxylic acid and an amine. A study on the synthesis of benzoic acid amide derivatives highlights the conjugation with amino acid esters as a strategy to enhance biological activity.

Table 1: Representative Ester and Amide Analogs of this compound

| Derivative Type | Reagents | General Structure |

| Ester | R-OH, H⁺ (catalyst) | 2,4-Dibromo-6-(bromomethyl)benzoyl-OR |

| Amide | R-NH₂, Coupling Agent | 2,4-Dibromo-6-(bromomethyl)benzoyl-NHR |

| Amide | R₂NH, Coupling Agent | 2,4-Dibromo-6-(bromomethyl)benzoyl-NR₂ |

Note: R represents a generic alkyl or aryl substituent.

In medicinal chemistry, the carboxylic acid group is often replaced by bioisosteres to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while retaining the desired biological activity. beilstein-journals.orgorganic-chemistry.orgwikipedia.org Bioisosteres are functional groups with similar steric and electronic properties to the original group.

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. libretexts.org The synthesis of a tetrazole analog of this compound would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition reaction with an azide (B81097), often catalyzed by a metal salt. Sulfonamide derivatives could be prepared from the corresponding aniline, which itself could be synthesized from the parent benzoic acid via a Curtius, Hofmann, or Schmidt rearrangement.

Table 2: Common Carboxylic Acid Bioisosteres

| Bioisostere | General Structure | Key Features |

| Tetrazole | R-CN₄H | Acidic, metabolically stable |

| Sulfonamide | R-SO₂NH₂ | Weaker acid than carboxylic acid |

| Hydroxamic Acid | R-CONHOH | Metal-chelating properties |

Note: R represents the 2,4-Dibromo-6-(bromomethyl)phenyl moiety.

Transformations Involving the Bromomethyl Substituent

The bromomethyl group is a reactive benzylic halide, making it an excellent electrophilic site for a variety of chemical transformations.

The bromine atom of the bromomethyl group can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the introduction of a diverse array of functional groups at this position. For example, reaction with sodium azide introduces an azido (B1232118) group, which can be further transformed, for instance, via a "click" reaction with an alkyne to form a triazole. Other common nucleophiles include alkoxides, thiolates, cyanides, and amines, leading to the formation of ethers, thioethers, nitriles, and amines, respectively.

A study demonstrated a one-pot nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed alkyne-azide cycloaddition (CuAAC) to furnish bis(1,2,3-triazole) derivatives. wikipedia.org This approach could be applied to this compound to introduce triazole-containing side chains.

Table 3: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | NaN₃ | -CH₂N₃ |

| Hydroxide | NaOH | -CH₂OH |

| Alkoxide | NaOR | -CH₂OR |

| Thiolate | NaSR | -CH₂SR |

| Cyanide | NaCN | -CH₂CN |

| Amine | RNH₂ | -CH₂NHR |

The presence of both the bromomethyl and carboxylic acid groups in an ortho relationship allows for intramolecular cyclization reactions to form heterocyclic ring systems. Treatment of this compound with a non-nucleophilic base can promote the deprotonation of the carboxylic acid, and the resulting carboxylate can act as an intramolecular nucleophile, displacing the bromide to form a lactone, specifically a derivative of isobenzofuranone (phthalide).

The synthesis of isochromanones and isobenzofuranones from precursors such as 2-(bromomethyl)benzoic acid and 2-alkylbenzoic acids has been reported, illustrating the feasibility of such cyclization strategies. beilstein-journals.orgresearchgate.net

Aromatic Ring Functionalization beyond Direct Bromination

The two bromine atoms on the aromatic ring of this compound serve as handles for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include the Suzuki, Stille, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgwikipedia.org In a Suzuki coupling, one or both of the bromine atoms could be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.org This would allow for the introduction of aryl, heteroaryl, or vinyl groups. Similarly, the Stille reaction utilizes organotin reagents for the same purpose. wikipedia.org The Buchwald-Hartwig amination would enable the formation of carbon-nitrogen bonds by coupling with amines. wikipedia.org

The relative reactivity of the two bromine atoms (at positions 2 and 4) could potentially be exploited for selective mono-functionalization under carefully controlled reaction conditions, although this would likely be challenging due to their similar electronic environments.

Table 4: Potential Aromatic Ring Functionalization Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst | C-C |

| Buchwald-Hartwig Amination | R-NH₂ | Pd catalyst, Base | C-N |

Note: R represents a generic organic substituent.

Strategic Introduction of Additional Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds on aromatic rings. The dibrominated phenyl ring of this compound is particularly amenable to such transformations, allowing for the selective introduction of new functional groups.

Researchers have successfully employed Suzuki-Miyaura cross-coupling reactions to introduce aryl and heteroaryl substituents at the bromine-substituted positions. nih.gov The differential reactivity of the aryl bromides can, in principle, be exploited for selective or sequential couplings. For instance, the C4-Br bond might be selectively coupled under specific catalytic conditions, leaving the C2-Br and the bromomethyl group intact for subsequent transformations. The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yields in these reactions. nih.gov

A variety of arylboronic acids can be utilized in these coupling reactions, leading to a diverse library of biphenyl (B1667301) derivatives. The reaction conditions typically involve a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like PCy₃·HBF₄, which have been shown to be effective for the selective coupling of C(sp²)-Br bonds. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on a Dibromoaromatic Core

| Entry | Arylboronic Acid | Catalyst System | Product Type |

|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-substituted benzoic acid derivative |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Methoxyphenyl-substituted benzoic acid derivative |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos | Thienyl-substituted benzoic acid derivative |

Manipulation of Existing Bromine Atoms for Further Derivatization

The bromine atoms on the this compound scaffold are not only sites for cross-coupling reactions but can also be transformed into other functional groups, paving the way for further derivatization.

One common strategy involves the conversion of a bromine atom to an azide group via substitution with sodium azide. rsc.org This azide can then be reduced to a primary amine, which serves as a versatile handle for introducing a variety of functionalities, such as amides and sulfonamides, through reactions with acyl chlorides or sulfonyl chlorides, respectively. nih.gov

Furthermore, the reactive bromomethyl group is a key site for introducing diversity. It can readily undergo nucleophilic substitution reactions with a range of nucleophiles. For example, reactions with amines or alcohols can be used to introduce amino and ether linkages, respectively. nih.gov This versatility allows for the attachment of a wide array of side chains and functional moieties to the core structure.

Table 2: Derivatization Reactions of Brominated Scaffolds

| Reactive Site | Reagent | Functional Group Transformation | Resulting Derivative Class |

|---|---|---|---|

| Aryl Bromide | NaN₃ then reduction | -Br → -N₃ → -NH₂ | Amino-substituted benzoic acid |

| -NH₂ | Phenylsulfonyl chloride | -NH₂ → -NHSO₂Ph | Sulfonamide derivative |

| -NH₂ | Benzoyl chloride | -NH₂ → -NHCOPh | Amide derivative |

| Bromomethyl | Primary Amine (R-NH₂) | -CH₂Br → -CH₂NHR | Secondary amine derivative |

| Bromomethyl | Alcohol (R-OH) | -CH₂Br → -CH₂OR | Ether derivative |

Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The multifunctionality of this compound makes it an attractive building block for the construction of more complex molecular architectures. Its rigid aromatic core provides a defined spatial arrangement for the appended functional groups, which is a desirable feature in the design of supramolecular structures and biologically active molecules.

For instance, the carboxyl group can be used as an anchoring point or a reactive handle for esterification or amidation reactions, while the bromomethyl group and the aryl bromides offer orthogonal sites for introducing other molecular fragments. This allows for the stepwise and controlled assembly of intricate structures.

An example of the incorporation of a similar (bromomethyl)benzoic acid moiety into a larger structure is in the synthesis of ligands for supramolecular metallogels. In such applications, the benzoic acid derivative can be functionalized, for example, through a click reaction after converting the bromomethyl group to an azide, to link it to other coordinating units. rsc.org The resulting ligands can then self-assemble in the presence of metal ions to form complex, functional materials.

The synthesis of such complex architectures often involves a multi-step approach, where the this compound core is sequentially functionalized. The order of reactions is critical to avoid unwanted side reactions and to ensure the desired final structure is obtained. The robust nature of the benzoic acid moiety and the well-established chemistry of its bromo-substituents facilitate its integration into these larger, more complex molecular designs.

Spectroscopic Data for this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has revealed no specific experimental spectroscopic data for the compound this compound. While spectral information exists for structurally related compounds such as 2,4-dibromobenzoic acid, 4-(bromomethyl)benzoic acid, and other substituted benzoic acids, this information cannot be used to accurately describe the specific spectral characteristics of the target molecule.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic characterization of this compound as requested, due to the absence of published experimental data for the following analytical techniques:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

IR (Infrared) Spectroscopy

Raman Spectroscopy

Without access to peer-reviewed studies or spectral database entries for this specific compound, any attempt to generate the requested article would not meet the required standards of accuracy and detail.

Advanced Spectroscopic Characterization of 2,4 Dibromo 6 Bromomethyl Benzoic Acid and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For halogenated compounds like 2,4-Dibromo-6-(bromomethyl)benzoic acid, MS is particularly informative due to the characteristic isotopic patterns of bromine.

Determination of Molecular Weight and Isotopic Patterns (Bromine Signatures)

The molecular formula of this compound is C₈H₅Br₃O₂. The determination of its molecular weight is profoundly influenced by the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br). libretexts.orglibretexts.orgucalgary.cawhitman.edu This leads to a distinctive pattern of peaks in the mass spectrum for any bromine-containing fragment, especially the molecular ion.

For a molecule containing three bromine atoms, such as this compound, the molecular ion region will exhibit a characteristic cluster of peaks due to the various combinations of these isotopes. The theoretical distribution of the most abundant isotopes results in four main peaks in the molecular ion cluster (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1.

The expected m/z values for the molecular ion cluster can be calculated as follows:

[M]⁺ : C₈H₅(⁷⁹Br)₃O₂ = 377.78 g/mol

[M+2]⁺ : C₈H₅(⁷⁹Br)₂(⁸¹Br)₁O₂ = 379.78 g/mol

[M+4]⁺ : C₈H₅(⁷⁹Br)₁(⁸¹Br)₂O₂ = 381.78 g/mol

[M+6]⁺ : C₈H₅(⁸¹Br)₃O₂ = 383.78 g/mol

This unique isotopic signature is a definitive indicator for the presence of three bromine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₈H₅(⁷⁹Br)₃O₂ | 377.78 | 1 |

| [M+2]⁺ | C₈H₅(⁷⁹Br)₂(⁸¹Br)₁O₂ | 379.78 | 3 |

| [M+4]⁺ | C₈H₅(⁷⁹Br)₁(⁸¹Br)₂O₂ | 381.78 | 3 |

Fragmentation Analysis for Structural Elucidation

Fragmentation analysis provides insight into the compound's structure by breaking the molecular ion into smaller, stable charged fragments. The fragmentation pattern is predictable based on the functional groups present. For this compound, several key fragmentation pathways can be anticipated.

A common fragmentation pathway for compounds with a bromomethyl group is the loss of the bromine atom from this group, leading to the formation of a relatively stable benzyl-type carbocation. Another likely fragmentation involves the loss of a bromine atom from the aromatic ring. The loss of the entire bromomethyl group (•CH₂Br) or the carboxylic acid group (•COOH) are also plausible fragmentation routes. Each of these primary fragments would still contain bromine atoms and would therefore exhibit its own characteristic isotopic pattern.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Proposed Fragment Ion | Formula | Key Fragmentation Event | Expected m/z (using ⁷⁹Br) | Isotopic Pattern |

|---|---|---|---|---|

| [M-Br]⁺ | [C₈H₅Br₂O₂]⁺ | Loss of a Br radical | 299 | 1:2:1 ratio |

| [M-CH₂Br]⁺ | [C₇H₄Br₂O₂]⁺ | Loss of bromomethyl radical | 283 | 1:2:1 ratio |

| [M-COOH]⁺ | [C₇H₄Br₃]⁺ | Loss of carboxyl radical | 333 | 1:3:3:1 ratio |

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The aromatic ring and the carboxyl group in this compound constitute the primary chromophore.

The parent compound, benzoic acid, typically displays two main absorption bands in its UV spectrum. sielc.comrsc.org The first, a strong band around 230 nm, is attributed to a π → π* transition of the benzene (B151609) ring conjugated with the carbonyl group. A second, weaker band appears around 270-280 nm, corresponding to another π → π* transition (the B-band), which is often sensitive to substituent effects. rsc.orgcdnsciencepub.com

The introduction of bromine atoms and a bromomethyl group onto the benzoic acid scaffold is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). Halogens, acting as auxochromes, can extend the conjugated system through their lone pair electrons, thus lowering the energy required for electronic transitions. cdnsciencepub.com Therefore, the absorption maxima for this compound are predicted to be shifted to longer wavelengths compared to unsubstituted benzoic acid.

Table 3: Expected UV-Vis Absorption Data

| Compound | Absorption Maxima (λmax) | Electronic Transition | Notes |

|---|---|---|---|

| Benzoic Acid (Reference) | ~230 nm, ~274 nm sielc.comrsc.org | π → π* | Typical values in a non-polar solvent. |

X-ray Diffraction Analysis for Solid-State Structural Confirmation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

Such an analysis would confirm the planar structure of the benzene ring and the geometry of the substituents. It would also reveal the dihedral angles between the carboxylic acid group and the aromatic ring, which can be influenced by steric hindrance from the ortho-substituents (the bromine atom and the bromomethyl group).

Table 4: Predicted Crystallographic Data and Structural Features

| Parameter | Expected Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Provides basic symmetry information of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the crystal. |

| Intermolecular Interactions | O—H···O hydrogen bonds | Formation of cyclic dimers is a characteristic feature of carboxylic acids. researchgate.net |

| C-Br Bond Lengths | ~1.90 Å (aromatic), ~1.95 Å (aliphatic) | Confirms the covalent radii and bond order. |

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Bromomethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the electronic structure of complex organic molecules. For 2,4-Dibromo-6-(bromomethyl)benzoic acid, DFT methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to solve the Schrödinger equation approximately. This approach provides detailed insights into the molecule's geometric and electronic properties by modeling the electron density. researchgate.net

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in the molecule—the global minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the conformation with the lowest energy.

Conformational analysis is particularly important due to the rotatable bonds associated with the carboxylic acid (-COOH) and bromomethyl (-CH₂Br) groups. By rotating these groups and performing energy calculations at each step, a potential energy surface can be mapped to identify the most stable conformer(s). The presence of bulky bromine atoms on the benzene (B151609) ring introduces significant steric hindrance, which heavily influences the preferred orientation of the substituents. Theoretical calculations for similar substituted benzoic acids have shown that the planar conformation of the carboxylic acid group can be distorted to alleviate steric strain.

Below are hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | 1.49 Å |

| Bond Length | C-Br (ring) | 1.90 Å |

| Bond Length | C-CH₂Br | 1.52 Å |

| Bond Length | C-Br (methyl) | 1.95 Å |

| Bond Angle | C-C-COOH | 121° |

| Bond Angle | C-C-Br | 119° |

| Bond Angle | C-C-CH₂Br | 122° |

| Dihedral Angle | C-C-C-O (carboxyl) | 15° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable method for predicting spectroscopic data, which can then be used to interpret or verify experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values for each magnetically unique nucleus in the molecule, which are often in good agreement with experimental findings for structurally related compounds.

Illustrative Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 11.5 | 168.0 |

| CH₂Br | 4.8 | 32.5 |

Vibrational Frequencies: The calculation of vibrational frequencies via DFT helps in the assignment of bands observed in Infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, specific peaks can be attributed to the stretching or bending of particular bonds, such as the C=O stretch of the carboxylic acid, the C-Br stretches, or the aromatic C-C vibrations. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method.

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3500 | Carboxylic acid |

| C=O Stretch | 1720 | Carboxylic acid |

| C-C Stretch | 1600 | Aromatic ring |

| C-Br Stretch | 650 | Bromomethyl group |

Molecular Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide quantitative measures of these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing bromine atoms and carboxylic acid group are expected to lower the energies of both the HOMO and LUMO.

Hypothetical FMO Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.5 | Electron-accepting ability (electrophilicity) |

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Maps and Reactivity Descriptors

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It plots the electrostatic potential, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the most negative potential is expected around the oxygen atoms of the carboxylic acid, indicating these are the primary sites for electrophilic attack. The most positive potential would likely be near the acidic hydrogen of the carboxyl group.

Reactivity Descriptors: DFT also allows for the calculation of various chemical reactivity descriptors. These indices, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative basis for predicting global reactivity. researchgate.net

Hypothetical Reactivity Descriptors

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 eV |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.

For this compound, a potential reaction to model would be the nucleophilic substitution at the bromomethyl group. Theoretical calculations can determine the activation energy (the energy difference between the reactants and the transition state), which provides insight into the reaction rate. The geometry of the transition state reveals the concerted or stepwise nature of the mechanism. Such analyses can clarify whether a reaction proceeds, for example, through an SN1 or SN2 pathway, and how the steric and electronic effects of the dibromo-substituted ring influence the reaction's feasibility and outcome.

Elucidating Reaction Mechanisms for Bromination and Derivatization

Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule such as this compound, further bromination or derivatization reactions can proceed through various pathways. Computational studies can help identify the most energetically favorable routes by calculating the energies of reactants, intermediates, transition states, and products.

Bromination:

Further electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a complex process due to the presence of multiple substituents with competing electronic effects. The two bromine atoms are deactivating and ortho-, para- directing, while the carboxylic acid group is deactivating and meta- directing. The bromomethyl group is weakly deactivating. DFT calculations can be employed to model the attack of an electrophile (e.g., Br+) at the remaining open positions on the aromatic ring (positions 3 and 5).

By calculating the activation energies for the formation of the sigma-complex (arenium ion) intermediates at each possible position, the most likely reaction pathway can be determined. The transition state structures connecting the reactants to these intermediates can be located and their energies calculated. A lower activation energy barrier corresponds to a faster reaction rate, thus indicating the preferred site of substitution.

For instance, a hypothetical DFT study on the electrophilic bromination of this compound might yield the following data:

| Position of Bromine Attack | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate |

| C3 | 25.8 | 1 |

| C5 | 22.5 | ~ 23 |

Table 1: Hypothetical DFT-calculated activation energies for the electrophilic bromination of this compound at the C3 and C5 positions. The relative reaction rate is estimated based on the Arrhenius equation, assuming constant temperature and pre-exponential factors.

This hypothetical data suggests that electrophilic attack at the C5 position would be significantly favored over the C3 position. Computational analysis of the transition state geometries would reveal the specific interactions that stabilize the transition state leading to the C5-substituted product.

Derivatization:

The carboxylic acid and bromomethyl functional groups are prime sites for derivatization. For example, the carboxylic acid can undergo esterification or amidation, while the benzylic bromide is susceptible to nucleophilic substitution (SN1 or SN2) reactions.

Computational studies can elucidate the mechanisms of these reactions. For the nucleophilic substitution at the benzylic carbon, DFT calculations can distinguish between a stepwise SN1 mechanism, involving the formation of a stable benzylic carbocation intermediate, and a concerted SN2 mechanism. The stability of the benzylic carbocation, which can be enhanced by resonance with the benzene ring, is a key factor that can be quantified computationally researchgate.net. By calculating the energy profiles for both pathways, the operative mechanism under specific reaction conditions can be predicted.

Predicting Regioselectivity and Stereoselectivity

Regioselectivity:

As discussed in the context of bromination, computational chemistry is a powerful tool for predicting the regioselectivity of reactions on polysubstituted aromatic rings. The directing effects of the existing substituents are a result of their electronic influence on the electron density of the aromatic ring. DFT calculations can quantify these effects by computing various electronic descriptors, such as atomic charges, frontier molecular orbital (HOMO/LUMO) densities, and electrostatic potential maps.

For this compound, the interplay between the deactivating bromo and carboxyl groups and the weakly deactivating bromomethyl group determines the most nucleophilic site for electrophilic attack. Computational models would likely predict that the position meta to the strongly deactivating carboxyl group and ortho/para to the bromo groups would be the most favored for substitution, which in this case is the C5 position.

Stereoselectivity:

While the aromatic ring itself is planar, derivatization reactions, particularly at the benzylic carbon of the bromomethyl group, can introduce a stereocenter if the incoming nucleophile and the existing substituents create a chiral molecule.

Theoretical calculations can be used to predict the stereochemical outcome of such reactions. By modeling the transition states for the attack of a nucleophile from both faces of the molecule, the activation energies for the formation of the two possible stereoisomers can be calculated. A significant difference in these activation energies would suggest a high degree of stereoselectivity.

For example, in a reaction involving a chiral nucleophile, the transition state geometries leading to the (R) and (S) products can be optimized. The calculated energies would reveal which diastereomeric transition state is lower in energy, and thus which product stereoisomer is expected to be formed in excess.

| Transition State | Calculated Free Energy of Activation (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-(R) | 18.2 | 95 : 5 |

| TS-(S) | 19.8 |

Table 2: Hypothetical DFT-calculated free energies of activation for the formation of (R) and (S) products in a nucleophilic substitution reaction at the benzylic carbon of this compound with a chiral nucleophile. The predicted product ratio is calculated from the difference in activation energies.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound . Consequently, an article detailing its applications as a synthetic precursor in academic organic chemistry, as per the requested outline, cannot be generated at this time.

Extensive searches were conducted to locate information regarding the use of "this compound" in the synthesis of complex molecules, its role as an intermediate in specialized chemical pathways, and its contribution to new synthetic methodologies. These searches yielded no results for this specific compound.

The search did identify literature on related but structurally distinct molecules, such as 2,4-dibromobenzoic acid and 4-(bromomethyl)benzoic acid. However, in strict adherence to the user's instructions to focus solely on "this compound," this information cannot be used to construct the requested article, as the chemical properties and reactivity of these related compounds would differ.

It is possible that "this compound" is a novel or highly specialized compound that has not yet been described in publicly available literature, or it may be referred to by a different nomenclature in proprietary research. Without any available data, it is impossible to provide a scientifically accurate and informative article that meets the specific requirements of the user's request.

Applications As a Synthetic Precursor in Academic Organic Chemistry

Contribution to the Development of New Synthetic Methodologies

Exploration in Novel Coupling Reactions

A comprehensive review of chemical databases and academic journals indicates that 2,4-Dibromo-6-(bromomethyl)benzoic acid has not been reported as a substrate or precursor in the development of novel coupling reactions. Typically, aryl halides and benzyl (B1604629) bromides are valuable starting materials for cross-coupling methodologies, including but not limited to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. The presence of two aryl bromide moieties and a benzyl bromide group within one molecule could theoretically offer multiple reaction sites. However, there is no available data to suggest that the unique reactivity of this specific compound has been harnessed for the creation of new carbon-carbon or carbon-heteroatom bonds through innovative coupling strategies.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Identification of Knowledge Gaps and Unexplored Reactivity

The lack of direct studies on 2,4-Dibromo-6-(bromomethyl)benzoic acid presents significant knowledge gaps. Key areas that remain unexplored include:

Selective Reactivity: The compound features three distinct bromine atoms with differing reactivities (two aryl bromides and one benzylic bromide) and a carboxylic acid group. The selective transformation of one functional group in the presence of the others is a primary unanswered question. For instance, can the benzylic bromide be selectively displaced by a nucleophile without affecting the aryl bromides or the carboxylic acid? Similarly, can the carboxylic acid be esterified or reduced without side reactions at the brominated positions?

Intramolecular Cyclization Potential: The ortho positioning of the carboxylic acid and the bromomethyl group creates the potential for intramolecular cyclization reactions to form lactone-type structures, potentially through a palladium-catalyzed carbonylation or similar methodologies. The conditions required to favor such cyclizations over intermolecular reactions are unknown.

Cross-Coupling Reactions: While the reactivity of aryl bromides in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is well-established, the specific steric and electronic effects of the adjacent bromomethyl and carboxylic acid groups on the reactivity of the C2 and C4 bromine atoms in This compound have not been investigated.

Spectroscopic and Crystallographic Data: Fundamental characterization data, including detailed NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction analysis, are not available. This structural information is crucial for understanding the molecule's conformation and intermolecular interactions.

Prospective Research Avenues for this compound and Its Analogs

The unique trifunctional nature of This compound opens up several promising avenues for future research:

Synthesis of Novel Heterocyclic Scaffolds: The compound could serve as a versatile precursor for the synthesis of complex heterocyclic systems. For example, sequential reactions involving the displacement of the benzylic bromide followed by an intramolecular reaction with the carboxylic acid or one of the aryl bromides could lead to the formation of novel fused-ring systems.

Development of Orthogonally Functionalized Platforms: A systematic study of the selective reactivity of the different functional groups could lead to the development of this molecule as a platform for orthogonal functionalization. This would allow for the stepwise introduction of different substituents at specific positions, creating a library of complex and diverse molecules from a single starting material.

Polymer and Materials Science Applications: The presence of a carboxylic acid and a reactive benzyl (B1604629) bromide suggests potential applications in polymer chemistry. It could be used as a monomer for the synthesis of functionalized polyesters or as an initiator for certain types of polymerization. The bromine atoms also provide sites for further modification of the resulting polymer.

Medicinal Chemistry and Agrochemical Research: Halogenated benzoic acids and benzyl halides are common motifs in pharmacologically active compounds and agrochemicals. Investigation into the synthesis and biological evaluation of derivatives of This compound could lead to the discovery of new therapeutic agents or crop protection chemicals.

Potential for Advancing Fundamental Organic Chemistry through Studies on This Compound

The study of This compound holds the potential to contribute to a deeper understanding of fundamental concepts in organic chemistry.

Chemoselectivity in Multifunctional Compounds: A detailed investigation into the selective reactions of this molecule would provide valuable insights into the principles of chemoselectivity. Understanding how reaction conditions (e.g., choice of catalyst, solvent, temperature) can be tuned to favor reaction at one site over others in such a densely functionalized molecule is of broad interest to synthetic chemists.

Mechanistic Studies of Catalytic Cycles: The use of this compound in catalytic reactions, such as palladium-catalyzed cross-coupling or C-H activation, could serve as a probe for elucidating reaction mechanisms. The steric and electronic environment around the reactive sites may influence catalytic activity and selectivity in ways that could reveal new mechanistic details.

Structure-Reactivity Relationships: By synthesizing a series of analogs with varying substitution patterns, researchers could systematically study the impact of steric and electronic effects on the reactivity of the different functional groups. This would contribute to the broader understanding of structure-reactivity relationships in substituted aromatic systems.

Q & A

Q. What are the recommended synthetic strategies for 2,4-Dibromo-6-(bromomethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Multi-brominated benzoic acids are typically synthesized via sequential halogenation. For example, bromination of a methyl-substituted benzoic acid precursor using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions can introduce bromine atoms at specific positions. Regioselectivity is achieved by adjusting reaction temperature, solvent polarity (e.g., dichloromethane or acetic acid), and catalysts like FeBr₃ .

- Key Steps :

Initial Bromination : Brominate the benzoic acid core at the 6-(bromomethyl) position using NBS in CCl₄ under UV light .

Secondary Bromination : Introduce bromine at the 2- and 4-positions using Br₂ with FeBr₃ as a Lewis acid .

Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Brominated aromatic compounds require strict safety protocols:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact, as brominated derivatives can cause irritation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation. Avoid exposure to moisture, strong oxidizers, or bases, which may induce dehydrohalogenation .

Q. What spectroscopic techniques are most effective for characterizing brominated benzoic acid derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substitution patterns via chemical shifts (e.g., deshielded aromatic protons near bromine atoms at δ 7.5–8.5 ppm) .

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-Br bonds (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (characteristic for Br atoms) .

Advanced Research Questions

Q. How can competing substitution pathways be controlled during synthesis to achieve regioselective bromination?

- Methodological Answer : Regioselectivity in multi-bromination is influenced by steric and electronic factors:

- Electron-Directing Groups : The carboxylic acid group (-COOH) directs bromination to the ortho/para positions. Use meta-directing protecting groups (e.g., methyl esters) to alter substitution patterns .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (60–80°C) promote thermodynamic products .

- Catalyst Screening : Test FeBr₃ vs. AlBr₃ to modulate reactivity; FeBr₃ often enhances para-selectivity .

Q. What strategies resolve contradictions in reported reactivity data for brominated benzoic acids under varying catalytic conditions?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects:

- Purity Assessment : Use HPLC or GC-MS to verify compound purity (>98%). Impurities like residual FeBr₃ can act as unintended catalysts .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while non-polar solvents favor radical pathways .

- Control Experiments : Replicate reactions under inert atmospheres to exclude oxidative side reactions .